molecular formula C10H11BF3NO2 B14071854 (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid

(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14071854
M. Wt: 245.01 g/mol
InChI Key: WMIIGBRAKPSQLT-UHFFFAOYSA-N
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Description

(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The compound contains an azetidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the coupling of an azetidine derivative with a trifluoromethyl-substituted phenylboronic acid. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is performed under mild conditions using a palladium catalyst, a base, and an appropriate solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent quality. The use of advanced catalytic systems and automated reactors can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation with high selectivity and yield .

Major Products

The major products formed from these reactions include boronic esters, amines, alcohols, and other functionalized derivatives. These products can be further utilized in various chemical and biological applications .

Scientific Research Applications

(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for enzyme inhibition and molecular recognition. The azetidine ring and trifluoromethyl group contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the azetidine ring and the trifluoromethyl group in (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid makes it unique among boronic acid derivatives. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11BF3NO2

Molecular Weight

245.01 g/mol

IUPAC Name

[4-(azetidin-3-yl)-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H11BF3NO2/c12-10(13,14)9-3-7(11(16)17)1-2-8(9)6-4-15-5-6/h1-3,6,15-17H,4-5H2

InChI Key

WMIIGBRAKPSQLT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CNC2)C(F)(F)F)(O)O

Origin of Product

United States

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